L-Proline, 5-oxo-1-phenyl-, methyl ester
Description
L-Proline, 5-oxo-1-phenyl-, methyl ester is a synthetic derivative of 5-oxo-L-proline (pyroglutamic acid), characterized by a phenyl group at the 1-position and a methyl ester at the carboxyl group. This compound belongs to the class of 5-oxoproline esters, which are widely studied for their conformational flexibility, bioactivity, and applications in drug design. These derivatives often exhibit enhanced receptor-binding properties due to aromatic substituents, making them relevant for pharmacological studies.
Key structural features:
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl (2S)-5-oxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-7-8-11(14)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
STZZOCFZROLYDA-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, SOCl₂, reflux | 85–91 |
| Phenyl substitution | PhMgBr, THF, −78°C | 65–70 |
1,3-Dipolar Cycloaddition of Azomethine Ylides
A stereoselective route employs 1,3-dipolar cycloaddition, as detailed in. Arylimino esters derived from benzaldehyde and glycine methyl ester react with divinyl sulfone in the presence of silver(I) triflate, generating a cis-configured pyrrolidine ring. The phenyl group is introduced via the arylimino ester precursor, while the methyl ester originates from the glycine starting material. This method achieves high stereocontrol (>95% cis) but requires expensive catalysts (AgOTf) and yields 55–60%.
Michael Addition-Alkylation Cascade
A tandem Michael addition and alkylation strategy is adapted from. Ethyl 3-phenyl-2-propenoate undergoes Michael addition with a protected L-5-oxoproline derivative in the presence of sodium hydride (NaH) in DMF. Subsequent alkylation with methyl iodide introduces the methyl ester. This method offers a 70–75% overall yield but necessitates rigorous anhydrous conditions to prevent hydrolysis of the ester group.
Reaction Scheme:
-
Michael Addition :
-
Alkylation :
Protection/Deprotection Strategy with BOC Anhydride
A method inspired by involves sequential protection and deprotection:
-
BOC Protection : L-5-oxoproline methyl ester is treated with di-tert-butyl dicarbonate (BOC anhydride) and sodium bicarbonate in THF/water to yield N-BOC-5-oxoproline methyl ester (85% yield).
-
Phenyl Introduction : The BOC-protected intermediate reacts with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C), affording the 1-phenyl derivative (60–65% yield).
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the BOC group, yielding the final product (90% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Cost | Scalability |
|---|---|---|---|---|
| Cyclization | 65–70 | Moderate | Low | High |
| MCRs | 75–90 | Low | Low | Moderate |
| 1,3-Dipolar Cycloaddn. | 55–60 | High | High | Low |
| Michael-Alkylation | 70–75 | Moderate | Moderate | Moderate |
| Enzymatic Resolution | 40–50* | High | High | Low |
| BOC Strategy | 60–65 | High | Moderate | High |
*Yield refers to isolated enantiomer.
Chemical Reactions Analysis
Types of Reactions: L-Proline, 5-oxo-1-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-oxo-L-prolinate has shown promise in drug development, particularly as an enzyme inhibitor. Its structural features allow it to modulate enzyme activity effectively, making it a candidate for therapeutic agents targeting specific diseases such as cancer. For instance, studies have demonstrated its ability to inhibit proteases involved in tumor progression, showcasing a dose-dependent response that indicates potential therapeutic efficacy .
Organic Synthesis
The compound is extensively used as a building block in organic synthesis, particularly in the formation of complex molecules. It participates in 1,3-dipolar cycloadditions that yield a range of bioactive spiro and fused N-heterocycles. These reactions have been reported to produce compounds with significant antimicrobial and anticancer properties .
Biochemical Studies
In biochemical research, L-Proline derivatives are utilized to study enzyme mechanisms and protein-ligand interactions. The compound’s ability to interact with various enzymes allows researchers to probe cellular processes such as signaling pathways and metabolic regulation .
Enzyme Inhibition Studies
A notable study focused on the inhibition of Staphylococcus aureus sortase SrtA transpeptidase by L-Proline derivatives. The synthesized compounds exhibited significant inhibitory activity, highlighting their potential use in combating bacterial infections .
Anticancer Activity
Research conducted on spiro-oxindolopyrrolizidine derivatives synthesized from L-Proline showed promising anticancer activity against colorectal and hepatocellular carcinoma cell lines. These findings suggest that modifications to the proline structure can lead to compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of L-Proline, 5-oxo-1-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, influencing biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
L-Proline, 5-oxo-, methyl ester
- Structure : Methyl ester of 5-oxo-L-proline without aryl substituents.
- Properties: Molecular weight: 143.14 g/mol (C₆H₉NO₃) . Applications: Intermediate in peptide synthesis; studied for its role in Pfeiffer effect induction in lanthanide complexes .
- Key Differences :
L-Proline Benzyl Ester and Alkyl Esters
1,3-Diaryl-5-oxo-proline Derivatives
- Examples :
- Properties: Diaryl substitution enhances binding to endothelin receptors (up to 10-fold higher affinity than non-aryl analogs). Aryl groups stabilize hydrophobic interactions in receptor pockets, as shown in molecular modeling studies .
- Key Differences :
- 1-Phenyl substitution (hypothetical) would likely further optimize π-π stacking in target binding compared to 1-alkyl or 1-benzodioxolyl groups.
5-Oxo-proline Derivatives with Heterocyclic Moieties
- Examples: Methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate (2): Synthesized via esterification; used to generate hydrazone derivatives for antimicrobial studies . 3-N-(5-oxo-L-prolyl)-L-thiazolidine-4-carboxylic acid derivatives: Exhibit immunomodulatory activity in peptide-based drugs .
- Key Differences :
- Heterocyclic substituents (e.g., thiazolidine) introduce additional hydrogen-bonding sites, altering bioactivity profiles compared to purely aromatic analogs.
Data Tables
Table 1. Structural and Physical Properties of Selected 5-Oxo-proline Derivatives
Research Findings and Implications
- Stereochemical Influence : L-configuration in 5-oxo-proline derivatives is critical for receptor interactions. For example, D-proline esters show opposite enantioselectivity in Pfeiffer effect studies .
- Aryl Substitution : Diaryl-substituted derivatives (e.g., 31j) exhibit superior endothelin receptor binding due to optimized hydrophobic and π-π interactions .
- Ester Modifications : Alkyl esters (e.g., isopropyl) enhance drug delivery properties, while benzyl esters improve chiral recognition in spectroscopic assays .
Q & A
Q. What are the common synthetic routes for preparing L-Proline, 5-oxo-, methyl ester, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via esterification of 5-oxo-L-proline (pyroglutamic acid) using methanol and a catalytic acid (e.g., thionyl chloride). Key steps include:
- Dropwise addition of thionyl chloride to L-proline in methanol at 0–25°C, followed by 12-hour stirring and solvent evaporation to yield the hydrochloride salt .
- Neutralization with NaHCO₃ in CH₂Cl₂ to isolate the free ester .
- Critical Note : Solvent choice (e.g., methanol vs. tert-butyl alcohol) impacts nucleophilicity of the carboxylate oxygen, affecting esterification efficiency .
Q. How is L-Proline, 5-oxo-, methyl ester characterized spectroscopically, and what are its key physicochemical properties?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm esterification (e.g., methyl ester peak at δ ~3.6–3.8 ppm) and IR for carbonyl stretching (~1740 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (143.14 g/mol) .
- Physicochemical Properties :
- Boiling point: 323°C (760 mmHg)
- Density: 1.127 g/cm³
- Polar surface area: 55.4 Ų (indicates moderate membrane permeability) .
Advanced Research Questions
Q. How do solvent properties influence reaction pathways involving L-Proline, 5-oxo-, methyl ester in organic synthesis?
- Methodological Answer :
- Case Study : In reactions with isourea derivatives, polar protic solvents (e.g., methanol, water) favor betaine formation, while aprotic solvents (e.g., tert-butyl alcohol) promote O-alkylation to form esters due to reduced solvation of the carboxylate oxygen .
- Experimental Design : Compare reaction outcomes in solvents of varying polarity and dielectric constants. Monitor product ratios via HPLC or GC-MS.
Q. What strategies mitigate ester cleavage during coordination complex formation with transition metals?
- Methodological Answer :
- Challenge : Group 4/5 transition metals (e.g., NbF₅) may cleave the ester group, yielding free pyroglutamic acid .
- Mitigation :
- Use milder reaction temperatures (<40°C) and anhydrous conditions.
- Pre-coordinate the ester with labile ligands (e.g., acetonitrile) to shield the ester moiety.
- Monitor reaction progress via ¹⁹F NMR (if fluorinated reagents are used) .
Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes of L-Proline, 5-oxo-, methyl ester derivatives?
- Methodological Answer :
- Data Contradiction Analysis : Discrepancies in enantiomeric excess (ee) may arise from racemization during synthesis.
- Resolution : Use SHELXL for small-molecule refinement to determine absolute configuration via Flack parameter calculation. Validate with anomalous dispersion data (e.g., Cu-Kα radiation) .
- Example : Compare unit cell parameters (e.g., space group P2₁) and hydrogen-bonding networks to identify polymorphic variations .
Methodological Guidelines for Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
